molecular formula C13H18N2O3 B2723635 N1-(1-methoxypropan-2-yl)-N2-(m-tolyl)oxalamide CAS No. 920181-01-7

N1-(1-methoxypropan-2-yl)-N2-(m-tolyl)oxalamide

Cat. No.: B2723635
CAS No.: 920181-01-7
M. Wt: 250.298
InChI Key: NRNFMRYGWOFIPO-UHFFFAOYSA-N
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Description

N1-(1-methoxypropan-2-yl)-N2-(m-tolyl)oxalamide is an organic compound with a complex structure that includes both an oxalamide and a methoxypropan-2-yl group

Scientific Research Applications

N1-(1-methoxypropan-2-yl)-N2-(m-tolyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-methoxypropan-2-yl)-N2-(m-tolyl)oxalamide typically involves the reaction of oxalyl chloride with N-(1-methoxypropan-2-yl)-m-toluidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(1-methoxypropan-2-yl)-N2-(m-tolyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The oxalamide group can be reduced to form an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted aromatic compounds.

Mechanism of Action

The mechanism of action of N1-(1-methoxypropan-2-yl)-N2-(m-tolyl)oxalamide involves its interaction with specific molecular targets. The methoxypropan-2-yl group can interact with hydrophobic pockets in proteins, while the oxalamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N1-(1-methoxypropan-2-yl)-N2-(p-tolyl)oxalamide
  • N1-(1-methoxypropan-2-yl)-N2-(o-tolyl)oxalamide
  • N1-(1-ethoxypropan-2-yl)-N2-(m-tolyl)oxalamide

Uniqueness

N1-(1-methoxypropan-2-yl)-N2-(m-tolyl)oxalamide is unique due to the specific positioning of the methoxypropan-2-yl and m-tolyl groups, which can influence its reactivity and interactions with molecular targets. This uniqueness can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N'-(1-methoxypropan-2-yl)-N-(3-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-9-5-4-6-11(7-9)15-13(17)12(16)14-10(2)8-18-3/h4-7,10H,8H2,1-3H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNFMRYGWOFIPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NC(C)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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